molecular formula C11H10N2O2 B3058805 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 919198-86-0

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3058805
CAS No.: 919198-86-0
M. Wt: 202.21
InChI Key: GXWFQTYQQCMEED-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its versatility and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the use of diazo compounds and hydrazines to form the pyrazole ring, followed by functionalization to introduce the acetic acid group .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions and ruthenium-catalyzed hydrogen transfer reactions are used to synthesize pyrazole derivatives on a large scale . These methods offer high efficiency and can be adapted for the production of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazolines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
  • 2-(5-phenyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-phenyl-1H-pyrazol-3-yl)propanoic acid

Uniqueness

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the 5-position and the acetic acid moiety at the 3-position contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWFQTYQQCMEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720272
Record name (3-Phenyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919198-86-0
Record name (3-Phenyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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